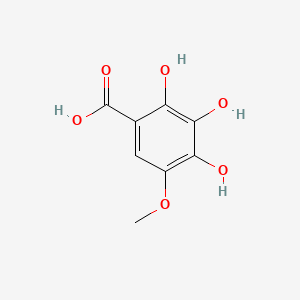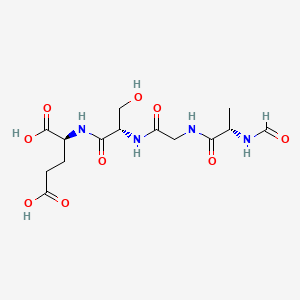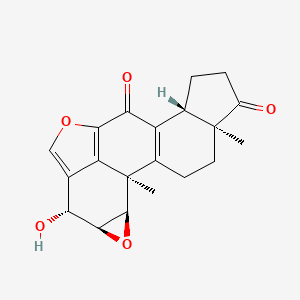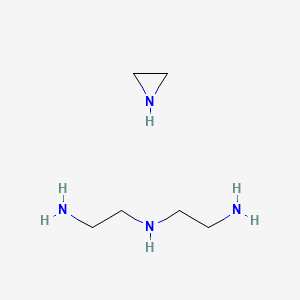
2,8-Dichlorocyclooctanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dichlorocyclooctanone is a synthetic organic compound belonging to the family of cycloalkanones. It is characterized by the presence of two chlorine atoms attached to the cyclooctanone ring. The molecular formula of this compound is C8H12Cl2O, and it has a molecular weight of 195.08 g/mol . This compound is typically a white to almost white powder or crystal at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichlorocyclooctanone can be achieved through various methods. One common approach involves the chlorination of cyclooctanone. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 8 positions of the cyclooctanone ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high purity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dichlorocyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,8-Dichlorocyclooctanone involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical processes. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
- 2,6-Dichlorocyclooctanone
- 2,4-Dichlorocyclooctanone
- 2,8-Dichlorocyclohexanone
Comparison: 2,8-Dichlorocyclooctanone is unique due to the specific positioning of chlorine atoms on the cyclooctanone ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .
Propiedades
IUPAC Name |
2,8-dichlorocyclooctan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPJLNDURVHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C(CC1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659898 |
Source


|
| Record name | 2,8-Dichlorocyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108249-93-0 |
Source


|
| Record name | 2,8-Dichlorocyclooctan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dichlorocyclooctanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)


